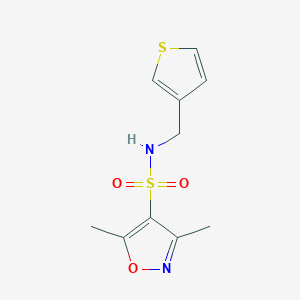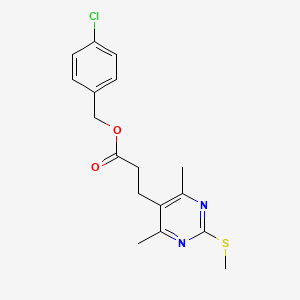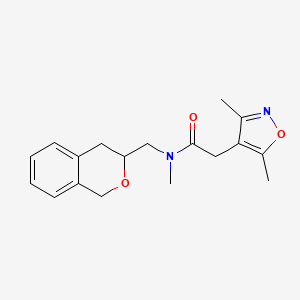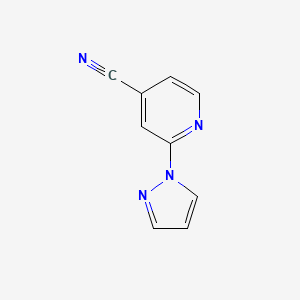![molecular formula C21H23N3O4 B2758722 methyl {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetate CAS No. 1796891-34-3](/img/structure/B2758722.png)
methyl {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetate” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a pyrido[1,2-a][1,5]diazocine ring, which is a type of heterocyclic compound . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not well-documented .Aplicaciones Científicas De Investigación
Photolysis Studies
Laser flash photolysis of methyl α-diazophenylacetate, related to the chemical structure of interest, demonstrates the formation of triplet methoxycarbonyl phenyl carbene and its reaction with oxygen to afford a corresponding carbonyl oxide at room temperature. This research elucidates the reactivity and intermediate formation crucial for understanding the compound's behavior in photolytic conditions (Fujiwara et al., 1987).
Synthesis and Chemical Behavior
Research into diazo derivatives of sugars, which shares a synthetic approach relevant to the chemical structure , highlights the synthesis and photolytic as well as thermolytic behaviors of these compounds, shedding light on potential pathways for synthesizing related structures and their reactivity (Horton & Philips, 1972).
Antiproliferative Activity
A study on the synthesis and in vitro antiproliferative activity of phenyl- and pyridodiazepin-ylidene ethanones provides insight into the potential biological activities of related compounds. This research could inform the development of new therapeutic agents based on the chemical structure of interest (Liszkiewicz, 2002).
Catalytic Hydrogenation
The catalytic hydrogenation of dihydrooxazines, closely related to the compound's structure, has been explored, providing insights into the transformation products and mechanisms relevant to the compound's chemical reactivity and potential applications in synthetic chemistry (Sukhorukov et al., 2008).
Novel Heterocyclic Systems
The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides has been studied, leading to the synthesis of novel heterocyclic systems. This research provides a foundation for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Svetlana et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Given its complex structure, it’s likely that it could interact with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific target interactions and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and performs its function. Without specific information about this compound’s targets and mode of action, it’s challenging to predict how environmental factors would influence its activity .
Propiedades
IUPAC Name |
methyl 2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-20(26)19(15-6-3-2-4-7-15)22-21(27)23-11-14-10-16(13-23)17-8-5-9-18(25)24(17)12-14/h2-9,14,16,19H,10-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPNCCIZWQJZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2758641.png)
![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758642.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2758645.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2758649.png)



![5-(2-chlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2758656.png)


![(E)-3-phenyl-N-[4-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]prop-2-enamide](/img/structure/B2758660.png)
